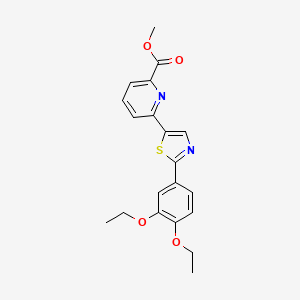![molecular formula C25H18N2 B13656174 2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by a fused bicyclic structure that includes an imidazo ring fused to a pyridine ring, with additional phenyl and biphenyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve column chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups.
Reduction: Reduction reactions can occur at the imidazo ring, leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl and biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is a critical pathway in cancer immunotherapy . The compound binds to the PD-L1 protein, preventing it from interacting with PD-1 and thereby promoting the activation of T-cells to attack cancer cells.
類似化合物との比較
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Phenylimidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazo[1,2-a]pyridine
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both phenyl and biphenyl groups, which enhance its binding affinity and specificity for certain molecular targets, such as PD-L1 . This structural uniqueness makes it a promising candidate for drug development compared to other similar compounds.
特性
分子式 |
C25H18N2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3-phenyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-9-19(10-4-1)20-14-16-21(17-15-20)24-25(22-11-5-2-6-12-22)27-18-8-7-13-23(27)26-24/h1-18H |
InChIキー |
BJCBATQVUFNGEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)







